molecular formula C10H18BrN5O B2953196 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane CAS No. 1630763-93-7

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane

Cat. No.: B2953196
CAS No.: 1630763-93-7
M. Wt: 304.192
InChI Key: NEIIFQJLZHINNZ-UHFFFAOYSA-N
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Description

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a bromine atom and a methoxymethyl group, as well as a diazepane ring with a methyl substituent. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and formamide derivatives under acidic or basic conditions.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Methoxymethylation: The brominated triazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxymethyl group.

    Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate with a suitable diamine precursor under reflux conditions to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The triazole and diazepane rings can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiourea, or alkoxides in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted triazole derivatives.

    Oxidation Products: Triazole oxides.

    Reduction Products: Dehalogenated triazole derivatives.

Scientific Research Applications

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for the development of novel therapeutic agents with potential anticancer, antifungal, and antibacterial activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: Utilized as a probe to investigate biological pathways and mechanisms of action of various biomolecules.

    Industrial Applications: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the triazole ring and the bromine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane
  • 1-(3-iodo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane
  • 1-(3-fluoro-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane

Uniqueness

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity towards biological targets.

Properties

IUPAC Name

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrN5O/c1-14-4-3-5-15(7-6-14)10-12-9(11)13-16(10)8-17-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIFQJLZHINNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC(=NN2COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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